molecular formula C26H27Br2NO B1662091 3,6-Dibromo-9-(4-octoxyphenyl)carbazole CAS No. 917773-26-3

3,6-Dibromo-9-(4-octoxyphenyl)carbazole

Cat. No.: B1662091
CAS No.: 917773-26-3
M. Wt: 529.3
InChI Key: PHKYODAUSDAEKX-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is an organic compound with the molecular formula C26H27Br2NO. It is a derivative of carbazole, a heterocyclic aromatic compound, and is characterized by the presence of two bromine atoms at the 3 and 6 positions and an octoxyphenyl group at the 9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9-(4-octoxyphenyl)carbazole can be synthesized through a multi-step process involving the bromination of carbazole and subsequent functionalization with an octoxyphenyl group. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-(4-octoxyphenyl)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinone derivatives .

Scientific Research Applications

3,6-Dibromo-9-(4-octoxyphenyl)carbazole has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Photovoltaic Devices: The compound’s ability to absorb and emit light makes it suitable for use in solar cells and other photovoltaic devices.

    Biological Studies: It is used in the study of biological systems due to its fluorescent properties, which can be utilized in imaging and sensing applications.

    Material Science: The compound is investigated for its potential in creating new materials with unique electronic and optical properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is unique due to the presence of the octoxy group, which enhances its solubility in organic solvents and improves its performance in optoelectronic applications. The combination of bromine atoms and the octoxyphenyl group provides a balance of electronic properties that make it particularly suitable for use in advanced materials and devices .

Properties

IUPAC Name

3,6-dibromo-9-(4-octoxyphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYODAUSDAEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30847122
Record name 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30847122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917773-26-3
Record name 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30847122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-(4-n-octyloxyphenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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